molecular formula C11H15NO3 B14417940 (4-Methoxyphenyl)methyl dimethylcarbamate CAS No. 84640-24-4

(4-Methoxyphenyl)methyl dimethylcarbamate

Cat. No.: B14417940
CAS No.: 84640-24-4
M. Wt: 209.24 g/mol
InChI Key: LFKCQWCTXDQRSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methoxyphenyl)methyl dimethylcarbamate is an organic compound with the molecular formula C11H15NO3 It is a derivative of carbamate, featuring a methoxyphenyl group attached to a methyl dimethylcarbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)methyl dimethylcarbamate typically involves the reaction of (4-methoxyphenyl)methanol with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamoyl chloride. The general reaction scheme is as follows:

(4-Methoxyphenyl)methanol+Dimethylcarbamoyl chloride(4-Methoxyphenyl)methyl dimethylcarbamate+HCl\text{(4-Methoxyphenyl)methanol} + \text{Dimethylcarbamoyl chloride} \rightarrow \text{this compound} + \text{HCl} (4-Methoxyphenyl)methanol+Dimethylcarbamoyl chloride→(4-Methoxyphenyl)methyl dimethylcarbamate+HCl

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)methyl dimethylcarbamate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbamate group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used under anhydrous conditions.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of (4-hydroxyphenyl)methyl dimethylcarbamate.

    Reduction: Formation of (4-methoxyphenyl)methylamine.

    Substitution: Formation of various substituted (4-methoxyphenyl)methyl dimethylcarbamates depending on the substituent introduced.

Scientific Research Applications

(4-Methoxyphenyl)methyl dimethylcarbamate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)methyl dimethylcarbamate involves its interaction with specific molecular targets. The carbamate group can inhibit the activity of certain enzymes by forming a covalent bond with the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxyphenyl)methyl carbamate
  • (4-Methoxyphenyl)methyl ethylcarbamate
  • (4-Methoxyphenyl)methyl propylcarbamate

Uniqueness

(4-Methoxyphenyl)methyl dimethylcarbamate is unique due to its specific structural features, including the methoxyphenyl group and the dimethylcarbamate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

84640-24-4

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

(4-methoxyphenyl)methyl N,N-dimethylcarbamate

InChI

InChI=1S/C11H15NO3/c1-12(2)11(13)15-8-9-4-6-10(14-3)7-5-9/h4-7H,8H2,1-3H3

InChI Key

LFKCQWCTXDQRSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)OCC1=CC=C(C=C1)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.